molecular formula C11H12OS B1591565 2-(Methylthiomethyl)-3-phenylpropenal CAS No. 65887-08-3

2-(Methylthiomethyl)-3-phenylpropenal

Cat. No.: B1591565
CAS No.: 65887-08-3
M. Wt: 192.28 g/mol
InChI Key: QJDHQEQDIWDMOT-XFFZJAGNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylthiomethyl)-3-phenylpropenal is an organic compound that features a propenal (acrolein) backbone with a phenyl group and a methylthiomethyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthiomethyl)-3-phenylpropenal can be achieved through several methods. One common approach involves the reaction of 3-phenylpropenal with methylthiomethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Another method involves the use of dimethyl sulfoxide (DMSO) as a solvent and methylthiomethyl source. This approach is advantageous due to its catalyst-free nature and broad substrate scope, allowing for the preparation of methylthiomethyl derivatives from various carboxylic acids and phenols .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthiomethyl)-3-phenylpropenal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The methylthiomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like thiols or amines can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Methylthiomethyl)-3-phenylpropenal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Methylthiomethyl)-3-phenylpropenal involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins and other cellular components, potentially altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylthiomethyl)-3-phenylpropanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    2-(Methylthiomethyl)-3-phenylpropanol: Similar structure but with an alcohol group instead of an aldehyde.

    3-Phenylpropenal: Lacks the methylthiomethyl group.

Uniqueness

2-(Methylthiomethyl)-3-phenylpropenal is unique due to the presence of both a phenyl group and a methylthiomethyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

65887-08-3

Molecular Formula

C11H12OS

Molecular Weight

192.28 g/mol

IUPAC Name

(Z)-2-(methylsulfanylmethyl)-3-phenylprop-2-enal

InChI

InChI=1S/C11H12OS/c1-13-9-11(8-12)7-10-5-3-2-4-6-10/h2-8H,9H2,1H3/b11-7-

InChI Key

QJDHQEQDIWDMOT-XFFZJAGNSA-N

Isomeric SMILES

CSC/C(=C\C1=CC=CC=C1)/C=O

SMILES

CSCC(=CC1=CC=CC=C1)C=O

Canonical SMILES

CSCC(=CC1=CC=CC=C1)C=O

density

1.080-1.085

physical_description

viscous yellow liquid

solubility

insoluble in water;  miscible in fats

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 100 ml three necked reaction flask equipped with stirrer, thermometer and addition funnel is charged a solution of 0.5 grams of potassium hydroxide in 10 ml methanol. Benzaldehyde (10.0 grams) is added as the mixture is cooled to 5°-10° C. Methional (10.0 grams) is then added dropwise while maintaining the reaction temperature at 5°-10° C. The mixture is then allowed to warm to room temperature and stirred for a period of 1 hour. Most of the solvent is evaporated at reduced pressure and the mixture is partitioned between water and ether. The organic layer is washed several times with water and once with saturated brine. The solvent is evaporated leaving a yellow oil which is distilled to give 6.1 grams product, boiling point 104°-111° C. (0.4 mm Hg).
[Compound]
Name
three
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Methylthiomethyl)-3-phenylpropenal
Reactant of Route 2
Reactant of Route 2
2-(Methylthiomethyl)-3-phenylpropenal
Reactant of Route 3
Reactant of Route 3
2-(Methylthiomethyl)-3-phenylpropenal
Reactant of Route 4
Reactant of Route 4
2-(Methylthiomethyl)-3-phenylpropenal
Reactant of Route 5
Reactant of Route 5
2-(Methylthiomethyl)-3-phenylpropenal
Reactant of Route 6
Reactant of Route 6
2-(Methylthiomethyl)-3-phenylpropenal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.